N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazine core substituted with a 4-(4-methoxyphenyl)piperazine moiety and a sulfanyl acetamide chain linked to a 5-chloro-2-methoxyphenyl group. Its synthesis likely involves regioselective S-alkylation or nucleophilic substitution, as seen in analogous compounds .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-11-13-30(14-12-29)23-24(27-10-9-26-23)34-16-22(31)28-20-15-17(25)3-8-21(20)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSQEPHZAVWEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 5-chloro-2-methoxyphenyl group
- A pyrazin moiety linked to a piperazine ring
- A sulfanyl functional group attached to an acetamide backbone
This unique arrangement suggests potential interactions with various biological targets.
Research indicates that this compound may function as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and various diseases, including cardiovascular and neurodegenerative disorders. The inhibition of MPO can lead to reduced oxidative stress and inflammation, making it a candidate for therapeutic applications in conditions like vasculitis and Parkinson's disease .
Inhibition of Myeloperoxidase (MPO)
The compound has demonstrated robust inhibition of MPO activity in preclinical studies. For instance, a lead compound structurally related to this compound showed time-dependent and irreversible inhibition of MPO activity in lipopolysaccharide-stimulated human blood . This suggests a promising avenue for treating inflammatory conditions.
Preclinical Evaluations
- Study on MPO Inhibition : In a study involving cynomolgus monkeys, the compound was administered orally, leading to significant inhibition of plasma MPO activity. This finding supports its potential as a therapeutic agent for inflammatory diseases .
- Antitubercular Activity : Related derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds similar in structure exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Molecular Formula
- Chemical Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine and piperazine have shown effectiveness against various bacterial strains and fungi. The incorporation of the sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways, thereby increasing its antimicrobial efficacy .
Antitumor Properties
Compounds containing methoxyphenyl and piperazine groups have been investigated for their antitumor activities. Research suggests that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The specific activity of N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide against cancer cell lines remains an area for future exploration.
Anti-Tubercular Activity
The design and synthesis of novel compounds targeting tuberculosis (TB) have become increasingly important due to the rise of multidrug-resistant strains. Similar compounds have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values in the low micromolar range . The potential of this compound as an anti-tubercular agent warrants further investigation.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine, it can be reacted with appropriate carbonyl compounds to form substituted piperazines.
- Synthesis of Pyrazine Derivative : Pyrazine derivatives can be synthesized through cyclization reactions involving suitable precursors.
- Final Coupling Reaction : The final compound is obtained by coupling the piperazine and pyrazine derivatives with the chloro-substituted methoxyphenyl acetamide.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of compounds similar to this compound against various bacterial strains. Results indicated that certain modifications to the piperazine moiety significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent derivatives .
Case Study 2: Antitumor Activity Assessment
Another research effort focused on assessing the antitumor properties of related compounds in vitro against breast cancer cell lines. Compounds were found to induce cell cycle arrest and apoptosis at micromolar concentrations, highlighting the potential for further development into therapeutic agents targeting cancer .
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Piperazine Substitutions
The 4-(4-methoxyphenyl)piperazine group in the target compound contrasts with other piperazine derivatives:
- Electron-Donating vs. Electron-Withdrawing Groups: 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide () substitutes piperazine with dichlorophenyl, which may enhance receptor affinity but reduce solubility. The 4-methoxyphenyl group in the target compound likely improves solubility and pharmacokinetics due to its electron-donating methoxy group .
- Positional Effects: Piperazine-linked pyridinyl or quinolinyl groups (e.g., ) exhibit varied steric and electronic profiles, influencing target selectivity .
Table 2: Piperazine Substitution Impact
Acetamide Modifications
The N-(5-chloro-2-methoxyphenyl)acetamide chain is critical for bioactivity. Comparisons include:
- Chloro-Methoxy vs. Halogenated Phenyl : Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () prioritize electron-withdrawing groups for electrophilic reactivity, whereas the target compound’s chloro-methoxy group balances lipophilicity and polarity .
- Sulfanyl Linkage : The sulfanyl bridge in the target compound mirrors derivatives such as 2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (), where the thioether enhances membrane permeability .
Q & A
Basic: What are the critical synthetic steps and optimal conditions for synthesizing this compound?
Answer:
The synthesis involves a multi-step approach:
Piperazine-Pyrazine Coupling : React 3-chloropyrazine with 4-(4-methoxyphenyl)piperazine under reflux in DMSO at 80°C with KCO as a base to form the piperazine-pyrazine intermediate .
Sulfanyl Bridge Formation : Introduce the sulfanyl group via nucleophilic substitution using 2-mercaptoacetic acid in ethanol at 60°C, catalyzed by NaH .
Amide Bond Formation : Couple the sulfanyl intermediate with 5-chloro-2-methoxyaniline using EDC/HOBt in dichloromethane at room temperature .
Key Conditions :
- Inert atmosphere (N/Ar) to prevent oxidation of the sulfanyl group.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Basic: Which spectroscopic and analytical techniques confirm structural integrity and purity?
Answer:
- 1H/13C NMR : Assigns protons/carbons to functional groups (e.g., piperazine N–CH, methoxy OCH) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 524.12) .
- HPLC : Quantifies purity (>95% with C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for crystallographic refinement .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values)?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
- Impurity Profiles : HPLC-MS to rule out byproducts (>99% purity required for reproducible assays) .
Methodological Solutions : - Standardized Protocols : Use identical cell lines, serum concentrations, and positive controls (e.g., clozapine for serotonin receptor assays) .
- SAR Studies : Synthesize analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate activity-contributing groups .
- Computational Docking : Predict binding modes to targets (e.g., 5-HT receptors) using AutoDock Vina .
Advanced: What strategies improve metabolic stability while retaining target affinity?
Answer:
- Structural Modifications :
- Replace the metabolically labile methoxy group with a trifluoromethyl (-CF) group to reduce CYP450-mediated oxidation .
- Introduce deuterium at benzylic positions (deuterium isotope effect) to slow degradation .
- In Vitro Testing :
Basic: Which functional groups dictate reactivity and pharmacological potential?
Answer:
Advanced: How can computational modeling predict neurological target interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-receptor binding over 100 ns, analyzing stability via RMSD plots .
- Pharmacophore Mapping : Align the compound’s piperazine and pyrazine moieties with known 5-HT antagonists (e.g., risperidone) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with receptor affinity (e.g., pKi) for lead optimization .
Basic: What storage conditions ensure long-term stability?
Answer:
- Solid State : Store at -20°C in amber glass vials under argon; lyophilized form remains stable for >2 years .
- Solutions : Aliquot in anhydrous DMSO (10 mM); avoid freeze-thaw cycles (degradation <5% over 6 months) .
- Stability Monitoring : Monthly HPLC analysis to detect sulfanyl oxidation or hydrolysis .
Advanced: How to address low yields in the final amide coupling step?
Answer:
Optimization Strategies :
- Coupling Reagents : Compare EDC/HOBt vs. HATU/DIPEA in DMF; HATU may improve yields by 15–20% .
- Temperature Control : Perform reaction at 0°C to minimize racemization .
- Workup Protocol : Extract product with ethyl acetate (3×) and wash with 5% citric acid to remove unreacted amine .
Table 1: Comparative Reaction Conditions for Key Synthetic Steps
| Step | Solvent | Temp (°C) | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine Coupling | DMSO | 80 | KCO | 62 | |
| Sulfanyl Introduction | Ethanol | 60 | NaH | 55 | |
| Amide Formation | DCM | RT | EDC/HOBt | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
